2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide is an organic compound known for its potential applications in various fields of scientific research. This compound features a cyano group and a trihydroxyphenyl group, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5-trihydroxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-cyano-3-(3,4,5-trihydroxyphenyl)acrylonitrile.
Amidation: The intermediate is then subjected to amidation using ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The trihydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can reduce the cyano group.
Substitution: Halogenating agents or sulfonyl chlorides can be used for substitution reactions involving the hydroxyl groups.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the trihydroxyphenyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The trihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Signal Transduction: It can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide: Lacks one hydroxyl group compared to 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide.
2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its three hydroxyl groups, which enhance its reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
134604-46-9 |
---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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